(2-Amino-3,4-dichlorophenyl)methanol
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Overview
Description
(2-Amino-3,4-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO. It is a derivative of phenol, where the phenyl ring is substituted with two chlorine atoms and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3,4-dichlorophenyl)methanol typically involves the reaction of 2,3-dichloronitrobenzene with formaldehyde and subsequent reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3,4-dichlorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines or alcohols .
Scientific Research Applications
(2-Amino-3,4-dichlorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Amino-3,4-dichlorophenyl)methanol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-4-chlorophenyl)methanol
- (2-Amino-3,5-dichlorophenyl)methanol
- (2-Amino-3,4-dichlorophenyl)ethanol
Uniqueness
(2-Amino-3,4-dichlorophenyl)methanol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
(2-Amino-3,4-dichlorophenyl)methanol, with the molecular formula C₇H₇Cl₂NO, is an organic compound that has garnered attention for its potential biological activities. This compound is a derivative of phenol, featuring two chlorine substituents and an amino group on the phenyl ring. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 2,3-dichloronitrobenzene with formaldehyde followed by reduction using agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. The compound can undergo several chemical reactions including oxidation to form quinones, reduction to produce different amines or alcohols, and nucleophilic aromatic substitution due to the presence of chlorine atoms on the phenyl ring.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, in vitro tests demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Bacterial Strain | MIC (µg/mL) | Comparison to Standard Antibiotic |
---|---|---|
E. coli | 50 | Comparable to ampicillin |
S. aureus | 40 | Comparable to vancomycin |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In various cell line studies, it showed cytotoxic effects against cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC₅₀ values ranged from 5 to 15 µM, indicating moderate potency . The mechanism appears to involve apoptosis induction, as evidenced by increased lactate dehydrogenase (LDH) release and changes in cell morphology.
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10 | Apoptosis induction |
HCT-116 | 12 | Cell cycle arrest |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulator of signaling pathways that are crucial for cell proliferation and survival. For example, studies suggest it may inhibit certain kinases involved in cancer cell growth.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load at concentrations as low as 25 µg/mL.
- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of this compound on MCF-7 cells. The researchers observed that treatment with 10 µM led to a 70% reduction in cell viability after 48 hours, suggesting strong anticancer potential.
Properties
IUPAC Name |
(2-amino-3,4-dichlorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-2,11H,3,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVLTHNIMJQYEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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